Increased Lipophilicity (LogP 2.51) Relative to Unsubstituted Analog for Enhanced Membrane Permeability Prediction
N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine exhibits a calculated LogP (XLogP3) of 2.51, compared to approximately 2.3 for the unsubstituted analog N-(2-phenylethyl)cyclopropanamine . This 0.21-unit increase in LogP corresponds to a roughly 1.6-fold higher predicted octanol-water partition coefficient, indicating moderately enhanced lipophilicity [1]. The increase is attributable to the para-methoxy substituent, which adds both hydrophobic surface area and a hydrogen bond acceptor without introducing a donor .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.51 |
| Comparator Or Baseline | N-(2-phenylethyl)cyclopropanamine (XLogP3 = ~2.3) |
| Quantified Difference | ΔLogP = +0.21 (~1.6-fold higher partition coefficient) |
| Conditions | In silico calculation via PubChem XLogP3 method |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidate selection and cellular assay performance.
- [1] Chemenu. N-(2-phenylethyl)cyclopropanamine CAS 6254-90-6. Computed Properties. Accessed 2024. View Source
